3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Description
3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12119501 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound disrupts cell division, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in the induction of apoptosis in cells . This is evidenced by various biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in cells in a concentration-dependent manner .
Properties
IUPAC Name |
3-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c22-24(23)14-4-2-1-3-13(14)15(17-24)20-10-7-19(8-11-20)9-12-21-6-5-16-18-21/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZQCDMIUBCOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=N2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.